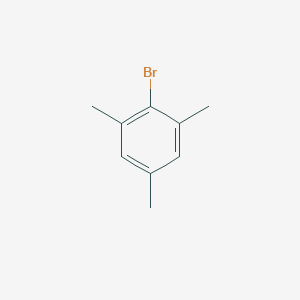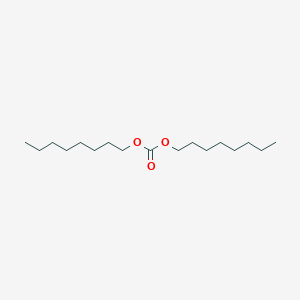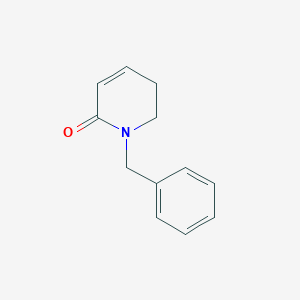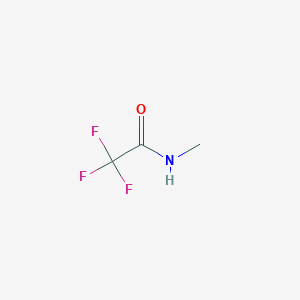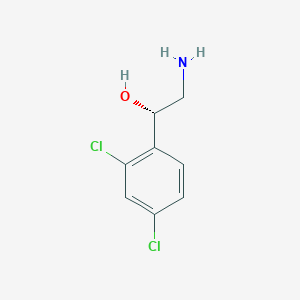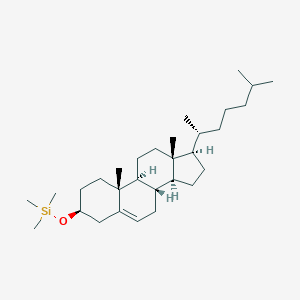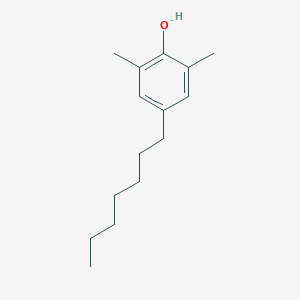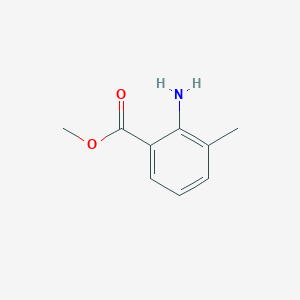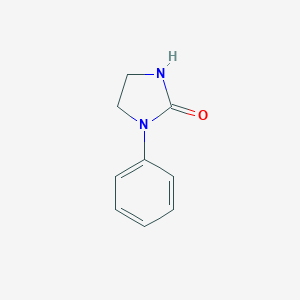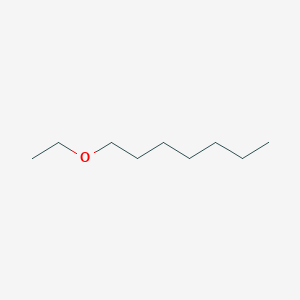![molecular formula C28H29F3N2 B157078 (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 135330-43-7](/img/structure/B157078.png)
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as WIN 35428, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It belongs to the class of compounds known as dopamine reuptake inhibitors, which work by blocking the reuptake of dopamine in the brain, thereby increasing its concentration and activity.
Mecanismo De Acción
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 works by blocking the reuptake of dopamine in the brain, which increases its concentration and activity. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By increasing dopamine levels in the brain, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 can improve symptoms associated with neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been shown to have a number of biochemical and physiological effects in the brain. It increases dopamine levels in the brain, which can improve mood, motivation, and reward. It also increases the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, including its potential for abuse and addiction, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428, including its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand the long-term effects of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 on the brain and its potential for abuse and addiction. Finally, new synthesis methods and analogs of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 may be developed to improve its potency, selectivity, and safety for use in clinical settings.
Métodos De Síntesis
The synthesis of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 involves several steps, including the reaction of 2-phenyl-2-propanol with 2-(trifluoromethyl)benzyl chloride to form 2-benzhydryl-2-(trifluoromethyl)propanol. This is then reacted with 1-azabicyclo[2.2.2]octane to form the final product, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to be effective in increasing dopamine levels in the brain, which can improve symptoms associated with these disorders.
Propiedades
Número CAS |
135330-43-7 |
|---|---|
Nombre del producto |
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Fórmula molecular |
C28H29F3N2 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C28H29F3N2/c29-28(30,31)24-14-8-7-13-23(24)19-32-26-22-15-17-33(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,32H,15-19H2/t26-,27-/m1/s1 |
Clave InChI |
SJOKZBTYGQAZNH-UHFFFAOYSA-N |
SMILES isomérico |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
SMILES canónico |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
Sinónimos |
3-(2-trifluoromethylbenzylamino)-2-benzhydrylquinuclidine 3-TBBQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)
